molecular formula C7H4N4OSe B11090624 5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one

5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one

Cat. No.: B11090624
M. Wt: 239.10 g/mol
InChI Key: NNEPGBQIAYMZSK-UHFFFAOYSA-N
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Description

5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one is a heterocyclic compound that contains selenium, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of selenourea with ortho-diaminobenzene derivatives in the presence of oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used as reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological analytes.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one involves its interaction with specific molecular targets. The selenium atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological molecules. The compound can modulate various cellular pathways, including oxidative stress response and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    5H-imidazo[4,5-f][2,1,3]benzothiadiazole: Contains sulfur instead of selenium.

    5H-imidazo[4,5-f][2,1,3]benzoxadiazole: Contains oxygen instead of selenium.

Uniqueness

5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and form stable covalent bonds makes this compound particularly valuable in various applications.

Properties

Molecular Formula

C7H4N4OSe

Molecular Weight

239.10 g/mol

IUPAC Name

5,7-dihydroimidazo[4,5-f][2,1,3]benzoselenadiazol-6-one

InChI

InChI=1S/C7H4N4OSe/c12-7-8-3-1-5-6(11-13-10-5)2-4(3)9-7/h1-2H,(H2,8,9,12)

InChI Key

NNEPGBQIAYMZSK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=N[Se]N=C31)NC(=O)N2

Origin of Product

United States

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